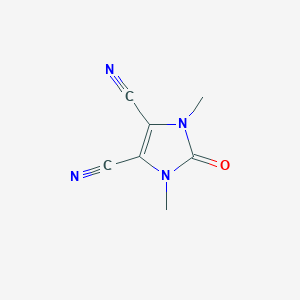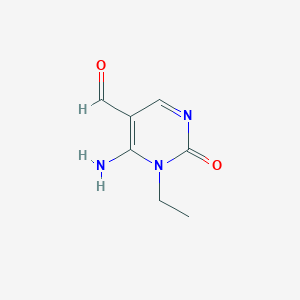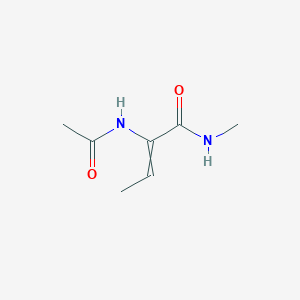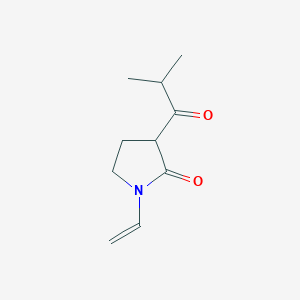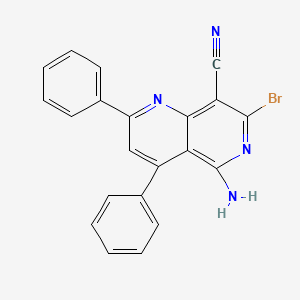
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile is a complex organic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing two nitrogen atoms in a fused ring system
Métodos De Preparación
The synthesis of 5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with 2-bromoacetophenone in the presence of a base can lead to the formation of the desired naphthyridine derivative. Industrial production methods may involve multi-step synthesis, including nucleophilic substitution, cyclization reactions, and purification processes to obtain the final product with high purity .
Análisis De Reacciones Químicas
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds
Aplicaciones Científicas De Investigación
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in the development of new drugs and as a probe in biological assays.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex molecules
Mecanismo De Acción
The mechanism of action of 5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .
Comparación Con Compuestos Similares
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have different nitrogen atom arrangements and exhibit distinct biological activities.
Quinoxalines: Structurally similar but with different pharmacological profiles.
Quinazolines: Another class of nitrogen-containing heterocycles with unique therapeutic applications
Propiedades
Número CAS |
166331-55-1 |
|---|---|
Fórmula molecular |
C21H13BrN4 |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
5-amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C21H13BrN4/c22-20-16(12-23)19-18(21(24)26-20)15(13-7-3-1-4-8-13)11-17(25-19)14-9-5-2-6-10-14/h1-11H,(H2,24,26) |
Clave InChI |
DOSQJVSHWBPYNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=C(C(=NC(=C23)N)Br)C#N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)

![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)


